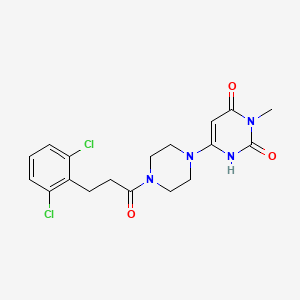
6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(3-(2,6-dichlorophenyl)propanoyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H20Cl2N4O3 and its molecular weight is 411.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research into piperazine derivatives, closely related to the chemical structure of interest, indicates significant potential in anticonvulsant activity. For instance, derivatives of pyrrolidine-dione have been synthesized and tested for their anticonvulsant properties. Initial screenings using acute models of seizures in mice showed that some compounds exhibited more beneficial protective indexes than well-known antiepileptic drugs. These compounds displayed mechanisms of action through sodium and L-type calcium channel blocking, indicating a promising avenue for further exploration in seizure management (Rybka et al., 2017).
Antifungal Applications
Another potential application of structurally similar compounds is in the field of antifungal treatments. A novel antifungal compound was synthesized and characterized, revealing insights into its solubility thermodynamics and partitioning processes. This compound demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antiviral Properties
Diketopiperazine derivatives have shown modest antiviral activity against influenza A (H1N1) virus. This research uncovered new compounds with significant anti-H1N1 activity, providing a foundation for developing antiviral treatments using similar chemical structures (Wang et al., 2013).
Luminescent Properties and Electron Transfer
Studies on piperazine substituted naphthalimide compounds reveal interesting luminescent properties and photo-induced electron transfer mechanisms. These findings suggest applications in the development of new materials for electronics and photonics, where specific luminescent properties can be tailored for various uses (Gan et al., 2003).
Vasodilators Development
Pyrimidine and triazine derivatives have been identified as a new family of vasodilators, acting through direct vasodilation mechanisms. This research opens up potential applications in treating hypertension and other cardiovascular conditions by developing new, effective vasodilators (McCall et al., 1983).
Properties
IUPAC Name |
6-[4-[3-(2,6-dichlorophenyl)propanoyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3/c1-22-17(26)11-15(21-18(22)27)23-7-9-24(10-8-23)16(25)6-5-12-13(19)3-2-4-14(12)20/h2-4,11H,5-10H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCUZVSYKIMABO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
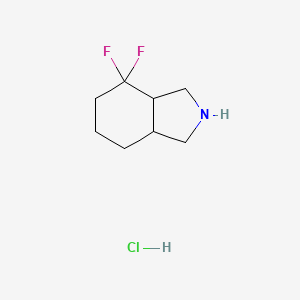
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
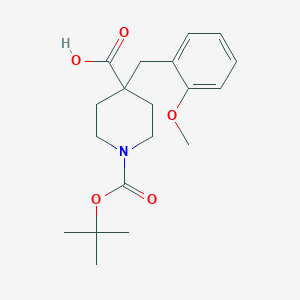
![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
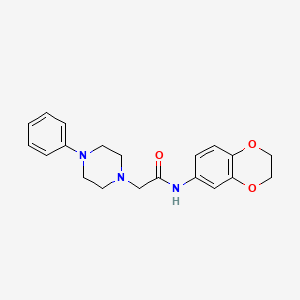
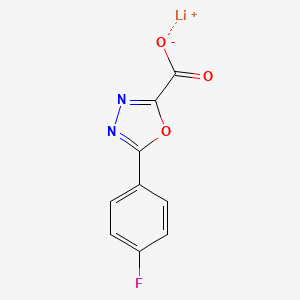
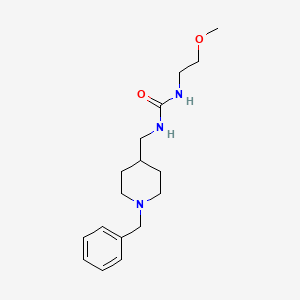
![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)

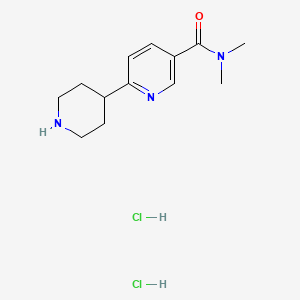
![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
